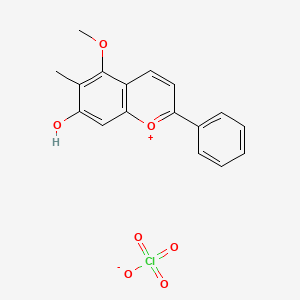

Dracorhodin perchlorate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYZFUODYMZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dracorhodin Perchlorate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorhodin perchlorate, a synthetic analogue of the naturally occurring dracorhodin found in "Dragon's Blood" resin, has garnered significant attention in biomedical research for its diverse pharmacological activities, including the promotion of wound healing. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research purposes. Detailed experimental protocols, data presentation in structured tables, and visualizations of key signaling pathways and workflows are included to facilitate its practical application in a laboratory setting.

Introduction

Dracorhodin is a flavylium salt, a class of organic compounds responsible for the vibrant colors of many flowers and fruits. Its synthetic perchlorate salt, this compound (7-hydroxy-5-methoxy-6-methyl-2-phenyl-1-chromen-1-ylium perchlorate), offers enhanced stability, making it more suitable for research and potential therapeutic development.[1] Numerous studies have highlighted its role in accelerating wound healing by modulating various signaling pathways.[2] This guide will detail the chemical synthesis, purification, and relevant biological pathways associated with this compound.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through an acid-catalyzed condensation reaction, a common method for the preparation of flavylium salts. The core of this synthesis involves the reaction between a substituted 2'-hydroxyacetophenone and a benzaldehyde derivative.

2.1. Proposed Synthetic Pathway

The logical synthetic route to this compound involves the condensation of 2'-hydroxy-4'-methoxy-3'-methylacetophenone (for the A-ring) and benzaldehyde (for the B-ring) in the presence of a strong acid catalyst, followed by precipitation with perchloric acid.

Caption: Proposed synthesis of this compound.

2.2. Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common methods for flavylium salt synthesis. Researchers should optimize conditions as necessary.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2'-hydroxy-4'-methoxy-3'-methylacetophenone and benzaldehyde in a suitable solvent such as glacial acetic acid or absolute ethanol.

-

Acid Catalysis: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid or anhydrous hydrogen chloride gas bubbled through the solution) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Formation of the Perchlorate Salt: After cooling to room temperature, slowly add a 70% perchloric acid solution dropwise while stirring. The this compound will precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove unreacted starting materials and byproducts, and then air-dry.

Purification of this compound

The crude this compound can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for research applications (typically ≥98%).

3.1. Recrystallization

3.1.1. Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of methanol and a small amount of hydrochloric acid is often a good starting point for flavylium salts.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

-

Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC is the method of choice. The following protocol is based on analytical conditions reported for dracorhodin and can be scaled up for preparative purposes.[3]

3.2.1. Experimental Protocol: Preparative HPLC

Caption: Workflow for the purification of this compound by preparative HPLC.

3.2.2. Quantitative Data: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm i.d. (example, scalable) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized based on analytical separation (e.g., 5-95% B over 30 min) |

| Flow Rate | 15-20 mL/min (scalable) |

| Detection | UV-Vis at ~275 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

Purity Assessment

The purity of the synthesized and purified this compound should be assessed to ensure it is suitable for research.

4.1. Analytical High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is a standard method to determine the purity of the final product.

4.2. Quantitative Data: Analytical HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 250 x 4.6 mm i.d. |

| Mobile Phase A | 1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 37% B; 20-21 min, 37-45% B; 21-71 min, 45-95% B[3] |

| Flow Rate | 0.8 mL/min[3] |

| Detection | UV-Vis at 275 nm[3] |

| Purity of Standard | ≥98%[4] |

Signaling Pathways Modulated by this compound

This compound has been shown to promote wound healing by influencing several key signaling pathways in keratinocytes and other skin cells.[2]

5.1. Key Signaling Pathways in Wound Healing

Caption: Signaling pathways activated by this compound in wound healing.

This compound has been found to significantly increase the protein expression levels of β-catenin and activate the phosphorylation of AKT, ERK, and p38 MAPK in human keratinocytes.[2] This concerted activation of multiple signaling cascades promotes cell migration, a critical step in the wound closure process.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound for research applications. The outlined protocols, based on established chemical principles for flavylium salts, offer a starting point for laboratory synthesis. The detailed information on purification and purity assessment ensures the acquisition of high-quality material suitable for biological and pharmacological studies. The visualization of the key signaling pathways involved in its wound-healing properties provides a biological context for its use in drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research goals.

References

Dracorhodin Perchlorate: A Technical Guide to Solubility and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dracorhodin perchlorate, a synthetic analog of the naturally occurring red pigment dracorhodin. Furthermore, it delves into the compound's mechanisms of action by visualizing its influence on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This compound exhibits varying degrees of solubility in common organic solvents. The available quantitative data is summarized in the table below.

| Solvent | Solubility | Molar Concentration (approx.) |

| Dimethyl Sulfoxide (DMSO) | 30 - 100 mg/mL[1][2][3] | 81.8 - 272.7 mM |

| Dimethylformamide (DMF) | 30 mg/mL[1][2] | 81.8 mM |

| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL[1][2] | 0.54 mM |

Note: The molecular weight of this compound is 366.75 g/mol .[4][5] The molar concentration is an approximation based on this value. It is important to note that in some studies, this compound was dissolved in DMSO to prepare a stock solution for cell culture experiments.[6]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, the following represents a generalized methodology based on standard practices in the pharmaceutical sciences. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline solid, purity ≥98%)[1]

-

Selected solvent (e.g., DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. This ensures that a solid phase remains in equilibrium with the solvent.

-

Equilibration: The vials are placed in a constant temperature bath, typically at 25°C or 37°C, and agitated using an orbital shaker or rotator. The agitation should be sufficient to keep the solid particles suspended. The equilibration time is critical and is generally continued until no further change in the concentration of the dissolved solid is observed, often for 24 to 72 hours.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, the supernatant is then centrifuged at a high speed.

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully removed using a syringe and immediately filtered through a syringe filter to remove any remaining microscopic particles. The filtrate is then diluted with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly in the contexts of wound healing and cancer.

Wound Healing Cascade

In the process of wound healing, this compound has been found to promote the migration of keratinocytes by activating multiple signaling pathways.[7][8][9][10]

Caption: this compound-Mediated Wound Healing Signaling.

Pro-Apoptotic Signaling in Cancer Cells

This compound has demonstrated pro-apoptotic (cell death-inducing) effects in various cancer cell lines.[1][11] This is achieved through the activation of caspases and the generation of reactive oxygen species (ROS).

Caption: Pro-Apoptotic Signaling Pathway of this compound.

Experimental Workflow for Assessing Cellular Effects

A typical experimental workflow to investigate the cellular effects of this compound, such as its impact on cell viability and signaling pathways, is outlined below.

Caption: General Experimental Workflow for Cellular Studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. xcessbio.com [xcessbio.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]

- 10. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Stability of Dracorhodin Perchlorate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorhodin perchlorate, a synthetic analogue of the naturally occurring anthocyanin dracorhodin, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include promoting wound healing and inducing apoptosis in cancer cells. As with any compound intended for pharmaceutical development, a thorough understanding of its stability in aqueous solutions is paramount for formulation design, determining shelf-life, and ensuring consistent biological activity.

Physicochemical Properties and General Stability

Dracorhodin itself is known to be relatively unstable, susceptible to reduction. The perchlorate salt form is utilized to enhance its stability. Dracorhodin's structure is pH-sensitive, existing in different forms depending on the pH of the solution, which inherently affects its stability and biological activity.

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |

Data sourced from commercially available product information.

Experimental Protocols for Stability Assessment

In the absence of specific published stability studies for this compound, this section outlines a standard experimental approach for determining its stability in aqueous solutions, based on established pharmaceutical guidelines (e.g., ICH Q1A(R2)).

Materials and Equipment

-

This compound reference standard

-

High-purity water (Milli-Q or equivalent)

-

Buffer salts (e.g., phosphate, citrate, borate) for preparing aqueous solutions at various pH levels

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

-

HPLC column suitable for the analysis of flavonoids (e.g., C18)

-

pH meter

-

Temperature-controlled stability chambers or incubators

-

Mass spectrometer (for identification of degradation products)

Preparation of Aqueous Solutions

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent in which it is highly soluble and stable (e.g., DMSO).

-

Working Solution Preparation: Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, and 12) to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid influencing the stability in the aqueous medium.

Stability Study Design (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

-

Acidic and Basic Hydrolysis:

-

Incubate the this compound solutions at different pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at a set temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature or a slightly elevated temperature.

-

Withdraw aliquots at different time intervals.

-

-

Thermal Degradation:

-

Store the this compound solutions (at different pH values) in temperature-controlled chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Collect samples at specified time points.

-

-

Photostability:

-

Expose the this compound solutions to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be protected from light.

-

Analyze the samples after a defined exposure period.

-

Analytical Method: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. A PDA detector is advantageous for assessing peak purity.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Analysis

-

Degradation Kinetics: The percentage of this compound remaining at each time point is calculated. The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration or log of concentration against time. The degradation rate constant (k) and half-life (t₁/₂) can then be calculated.

-

Arrhenius Equation: The effect of temperature on the degradation rate can be evaluated using the Arrhenius equation to determine the activation energy.

-

Degradation Product Identification: Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing insights into the degradation pathways.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Wound Healing Signaling Pathway

This compound has been shown to promote wound healing by influencing the proliferation and migration of keratinocytes and fibroblasts. This is achieved through the activation of multiple signaling pathways, including the β-catenin, ERK/p38, and AKT pathways[1][2].

Caption: this compound Wound Healing Signaling Pathway.

Apoptosis Signaling Pathway

In various cancer cell lines, this compound has been demonstrated to induce apoptosis through pathways involving the tumor suppressor protein p53, the activation of caspases, and the mitogen-activated protein kinase (MAPK) signaling cascade, specifically p38 and JNK[3].

Caption: this compound Apoptosis Signaling Pathway.

Conclusion

While this compound holds considerable promise as a therapeutic agent, a comprehensive understanding of its stability in aqueous solutions is crucial for its successful development. This guide has outlined the necessary experimental framework for conducting a thorough stability assessment, including forced degradation studies and the development of a stability-indicating HPLC method. Although specific quantitative stability data for this compound is currently lacking in the literature, the provided protocols offer a robust starting point for researchers. The elucidation of its signaling pathways in wound healing and apoptosis further underscores the importance of ensuring its stability to maintain its potent biological activities. Future research focused on the systematic evaluation of this compound's stability will be invaluable for its translation from a promising compound to a viable therapeutic.

References

- 1. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Red Elixir: A Technical Guide to the Natural Sources and Extraction of Dracorhodin from "Dragon's Blood"

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Dragon's blood" is a deep red resin with a long history of use in traditional medicine across various cultures. Its therapeutic properties are attributed to a rich phytochemical profile, with the flavylium pigment dracorhodin emerging as a compound of significant pharmacological interest. This technical guide provides an in-depth exploration of the natural botanical sources of "Dragon's blood," focusing on the genera Dracaena and Daemonorops as primary sources of dracorhodin. It details the methodologies for the extraction and isolation of dracorhodin and presents a comparative analysis of its concentration in various sources. Furthermore, this guide elucidates the molecular mechanisms of dracorhodin, visualizing its interaction with key signaling pathways implicated in inflammation and cell proliferation.

Natural Sources of "Dragon's Blood"

"Dragon's blood" is not derived from a single plant species but is a resinous exudate obtained from a variety of plants belonging to four main genera: Dracaena, Daemonorops, Croton, and Pterocarpus.[1][2] The chemical composition of the resin, and consequently its dracorhodin content, varies significantly depending on the botanical source.

Table 1: Principal Botanical Sources of "Dragon's Blood" and Dracorhodin Content

| Genus | Key Species | Common Name of Resin | Geographic Origin | Part Used | Dracorhodin Content (%) |

| Daemonorops | Daemonorops draco | Jernang, Indonesian Dragon's Blood | Southeast Asia (Indonesia, Malaysia) | Fruit resin | 1.0 - 6.6[3][4] |

| Calamus ruber | Dragon's Blood | Southeast Asia | Fruit barks | Up to 4.34[5] | |

| Dracaena | Dracaena draco | Canary Islands Dragon's Blood | Canary Islands, Madeira, Cape Verde | Stem resin | Not consistently high |

| Dracaena cinnabari | Socotran Dragon's Blood | Socotra Archipelago (Yemen) | Stem resin | Not consistently high | |

| Dracaena cochinchinensis | Chinese Dragon's Blood | China, Vietnam, Laos | Stem resin | Variable | |

| Dracaena cambodiana | Cambodian Dragon's Blood | Cambodia, China | Stem resin | Contains flavonoids, dracorhodin content not specified[6][7] | |

| Croton | Croton lechleri | Sangre de Drago | South America (Amazon) | Bark latex | Dracorhodin not a major component[8][9] |

| Croton draco | Sangre de Drago | Mexico, Central America | Bark latex | Dracorhodin not a major component[10] | |

| Pterocarpus | Pterocarpus officinalis | West Indian Dragon's Blood | Caribbean, Central and South America | Bark resin | Dracorhodin not a major component[11] |

-

Daemonorops : This genus of rattan palms, particularly Daemonorops draco, is the most significant commercial source of "Dragon's blood" and a primary source of dracorhodin.[12] The resin is collected from the unripe fruits.[1] Studies have reported dracorhodin content in Daemonorops draco resin to be in the range of 1.0% to 6.6%.[3][4]

-

Dracaena : Several species of Dracaena, often referred to as "dragon trees," produce a red resin from their trunks and branches. While historically significant, the dracorhodin content in Dracaena species appears to be more variable and often lower than in Daemonorops.

-

Croton : The latex of Croton species, known as "Sangre de Drago," is widely used in traditional medicine in South America.[9][13] However, phytochemical analyses indicate that the main active constituents are proanthocyanidins and the alkaloid taspine, with dracorhodin not being a major or consistently reported component.[8][9]

-

Pterocarpus : The red exudate from Pterocarpus officinalis is also referred to as "Dragon's blood."[11] Similar to Croton, the available literature does not indicate that dracorhodin is a significant constituent of this resin.

Extraction and Isolation of Dracorhodin

The extraction of dracorhodin from its natural sources, primarily Daemonorops resin, involves several stages aimed at isolating the compound with high purity. The following protocols are based on established methodologies.

General Extraction Workflow

The overall process for obtaining purified dracorhodin can be summarized in the following workflow:

Detailed Experimental Protocol: Extraction from Daemonorops draco Resin

This protocol is adapted from methodologies employing solvent extraction followed by high-speed counter-current chromatography (HSCCC) for purification.[3]

Materials and Reagents:

-

"Dragon's blood" resin from Daemonorops draco

-

95% Ethanol

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Deionized water

-

Rotary evaporator

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

HPLC system for purity analysis

Procedure:

-

Preparation of Crude Extract:

-

Grind the dried "Dragon's blood" resin into a fine powder.

-

Reflux a known quantity of the powdered resin (e.g., 50 g) with 95% ethanol (e.g., 250 mL) for 1.5 hours.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[3]

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water in a 2:3:2:3 (v/v/v/v) ratio.[3] Equilibrate the solvent mixture in a separatory funnel and separate the two phases (upper and lower).

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Rotate the column at an appropriate speed (e.g., 800-1000 rpm).

-

Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate.

-

-

Sample Injection and Fraction Collection:

-

Dissolve a known amount of the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases of the solvent system.

-

Inject the sample solution into the HSCCC system.

-

Collect fractions at regular intervals.

-

-

Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing dracorhodin.

-

-

Purity Assessment:

-

Pool the dracorhodin-containing fractions and evaporate the solvent.

-

Analyze the purity of the isolated dracorhodin using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. A purity of over 98% can be achieved with this method.[3]

-

Signaling Pathways Modulated by Dracorhodin

Dracorhodin, often in its more stable perchlorate salt form, has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.

Anti-Inflammatory and Wound Healing Pathways

a) TLR4/MyD88/NF-κB Signaling Pathway:

Dracorhodin perchlorate has been demonstrated to promote wound healing in diabetic rats by regulating the Toll-like receptor 4 (TLR4) pathway and associated inflammatory factors.[14] It inhibits the expression of key components of this pathway, including TLR4, MyD88, IRAK1, and TRAF6, leading to a downstream reduction in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[14][15]

b) β-catenin, ERK/p38, and AKT Signaling Pathways:

This compound has been found to enhance wound healing by promoting the migration of human keratinocytes.[12][16] This effect is mediated through the upregulation of β-catenin and the activation (phosphorylation) of key kinases in the ERK, p38 MAPK, and AKT signaling pathways.[12][16]

Anticancer Signaling Pathways

a) PI3K/Akt and NF-κB Signaling Pathways:

In the context of cancer, this compound has been shown to induce apoptosis in human gastric tumor cells by inhibiting the PI3K/Akt and NF-κB signaling pathways.[14] This inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[14]

b) JAK2/STAT3 and AKT/FOXO3a Signaling Pathways:

This compound has demonstrated anticancer activity in human esophageal squamous cell carcinoma by inhibiting the JAK2/STAT3 and AKT/FOXO3a signaling pathways.[17] This inhibition leads to cell cycle arrest and apoptosis. Specifically, it decreases the phosphorylation of JAK2, STAT3, AKT, and FOXO3a.[17]

Conclusion and Future Directions

Dracorhodin, predominantly sourced from the resin of Daemonorops species, stands out as a promising natural compound with multifaceted pharmacological activities. The extraction and purification methodologies, particularly those employing chromatographic techniques, have enabled the isolation of high-purity dracorhodin for research and potential therapeutic development. Its ability to modulate key signaling pathways involved in inflammation, wound healing, and cancer underscores its potential as a lead compound for drug discovery.

Future research should focus on several key areas:

-

Standardization of "Dragon's Blood" Extracts: Given the variability in dracorhodin content across different botanical sources, there is a need to develop standardized extracts with defined concentrations of dracorhodin and other bioactive compounds.

-

Exploration of Other Botanical Sources: While Daemonorops is a rich source, further investigation into the dracorhodin content and overall phytochemical profile of other "Dragon's blood" producing species is warranted.

-

In-depth Mechanistic Studies: While several signaling pathways have been identified, a more detailed understanding of the direct molecular targets of dracorhodin and the downstream consequences of its interactions is necessary.

-

Clinical Evaluation: Preclinical findings on the anti-inflammatory, wound healing, and anticancer properties of dracorhodin need to be validated through well-designed clinical trials to establish its safety and efficacy in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. krepublishers.com [krepublishers.com]

- 6. Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Phytochemistry and Recent Pharmacology of Dragon's Blood (Croton lechleri), a Multifunctional Ethnomedicinal Resource from the Amazon Forest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tropicalstudies.org [tropicalstudies.org]

- 11. smgrowers.com [smgrowers.com]

- 12. Dracorhodin: A potential marker compound for detecting the presence of dragon’s blood resin from Daemonorops originated from Indonesia | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Dracorhodin Perchlorate's Effect on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dracorhodin perchlorate (DP), a synthetic analogue of the naturally occurring anthocyanin dracorhodin, has demonstrated significant, yet context-dependent, effects on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, survival, apoptosis, and migration. In cancer cells, this compound predominantly acts as an inhibitor of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. Conversely, in non-cancerous cells such as keratinocytes and fibroblasts, it can activate this same pathway to promote cell migration and wound healing. This dual activity underscores its potential as a multifaceted therapeutic agent. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the interaction between this compound and the PI3K/Akt pathway.

The Dual Role of this compound on the PI3K/Akt Pathway

Inhibition of PI3K/Akt Signaling in Cancer Cells

In various cancer cell lines, this compound has been shown to suppress the PI3K/Akt signaling cascade.[1] This inhibition is a key mechanism for its anti-tumor effects. By blocking the phosphorylation and subsequent activation of Akt, this compound prevents the downstream signaling that typically promotes cell survival and proliferation.[1] The consequences of this inhibition include the upregulation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.[1][2]

Specifically, studies in human gastric adenocarcinoma SGC-7901 cells show that this compound significantly suppresses the IGF-1-induced phosphorylation of Akt.[1] This action contributes to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, ultimately leading to apoptosis.[1] Furthermore, the inhibition of the PI3K/Akt pathway by this compound appears to work in concert with the upregulation of the tumor suppressor p53, creating a synergistic effect that enhances cancer cell death.[1] In human melanoma A375-S2 cells, the use of a PI3K inhibitor, wortmannin, was shown to rescue the viability loss induced by this compound, confirming the pathway's involvement in its cytotoxic effects.[3]

Activation of PI3K/Akt Signaling in Wound Healing

In contrast to its effects on cancer cells, this compound promotes the activation of the PI3K/Akt pathway in fibroblasts and human HaCaT keratinocytes.[4][5] This activation is instrumental in its wound-healing properties. Treatment with this compound has been observed to markedly upregulate the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner.[4] This activation of the PI3K/Akt/mTOR pathway, often initiated by the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), stimulates fibroblast proliferation and keratinocyte migration, which are crucial processes for wound closure.[5][6]

The involvement of this pathway was confirmed in studies where the PI3K/Akt inhibitor, wortmannin, successfully blocked the cell migration of keratinocytes that was induced by this compound.[4] This indicates that the pro-migration effect is directly dependent on the activation of PI3K/Akt signaling.[4]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| PC-3 | Human Prostate Cancer | 24 | 40.18 | [8] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 24 | ~50 | [9] |

| SK-MES-1 | Human Lung Squamous Carcinoma | 48 | ~30 | [9] |

Table 2: Pro-Apoptotic and Proliferative Effects of this compound

| Cell Line | Concentration(s) | Time (h) | Observed Effect | Reference |

| PC-3 | 10-40 µmol/L | 24 | Apoptotic rates of 8.43% to 47.71% | [8] |

| PC-3 | 20 µmol/L | - | Cell clone formation rate decreased by 86% | [8] |

| Fibroblasts | 3 µg/mL | 24 | Significantly promoted cell proliferation | [5] |

| HaCaT Keratinocytes | 1 µg/mL | 24 | Significantly promoted cell migration | [4] |

Detailed Experimental Protocols

The following sections outline the standard methodologies used to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells (e.g., SK-MES-1, PC-3) in 96-well plates at a density of approximately 1x10⁴ cells/well and allow them to adhere overnight.[9]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified duration (e.g., 24 or 48 hours).[9]

-

MTT Addition: Following treatment, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.[9]

-

Formazan Solubilization: Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of the solution in a microplate reader at a wavelength of 570 nm.[9] The absorbance is directly proportional to the number of viable cells.

Western Blotting

Western blotting is a technique used to detect specific protein molecules from a mixture of proteins.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration (e.g., 1-2 µg/ml for 12h in HaCaT cells).[4] Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.[4][12]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[13] β-actin is typically used as a loading control to ensure equal protein loading.[12]

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) dual staining.

-

Cell Treatment: Culture and treat cells with this compound as required by the experimental design (e.g., 10-40 µmol/L for 24h on PC-3 cells).[8]

-

Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.[14]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][14]

-

Data Acquisition: Analyze the stained cells using a flow cytometer.[8]

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound exhibits a remarkable duality in its modulation of the PI3K/Akt signaling pathway. Its ability to inhibit this crucial survival pathway in cancer cells makes it a promising candidate for anti-cancer therapies, inducing apoptosis and halting proliferation.[1][9] Conversely, its capacity to activate the same pathway in keratinocytes and fibroblasts highlights its potential in regenerative medicine, particularly for accelerating cutaneous wound healing.[4][5] This context-dependent activity warrants further investigation to fully elucidate the upstream molecular triggers that determine its inhibitory or activatory role. For drug development professionals, this compound represents a versatile scaffold that could be optimized for either potent anti-neoplastic activity or for tissue repair and regeneration applications.

References

- 1. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. This compound suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

The Role of Dracorhodin Perchlorate in NF-κB Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous pathological conditions, such as chronic inflammatory diseases and cancer. Dracorhodin perchlorate, a synthetic analogue of the natural red pigment dracorhodin found in "Dragon's blood" resin, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides an in-depth analysis of the role of this compound in the modulation of the NF-κB signaling pathway. Drawing from the available scientific literature, this document summarizes the inhibitory effects of this compound on NF-κB activation, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins of the IκB family. Upon stimulation by a diverse range of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and growth factors, a signaling cascade is initiated. This cascade culminates in the phosphorylation and subsequent proteolytic degradation of IκB proteins. The degradation of IκB unmasks the nuclear localization signal on the NF-κB dimers, primarily the p50/p65 (RelA) heterodimer, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of a plethora of pro-inflammatory and pro-survival genes.

This compound has been identified as a potent inhibitor of NF-κB activation[1]. This inhibitory action appears to be a cornerstone of its anti-inflammatory and pro-apoptotic effects observed in various preclinical models[2][3]. This guide will systematically explore the mechanisms and experimental evidence for the role of this compound in NF-κB signaling.

Quantitative Data Summary

Table 1: Effect of this compound on NF-κB Transcriptional Activity

| Assay | Cell Line | Stimulus | Effect of this compound | Reference |

| NF-κBp65-EGFP Reporter | U2OS | TNF-α | Significantly inhibited NF-κB transcriptional activity. | |

| Constitutive NF-κB Activity | SGC-7901 | - | Suppressed constitutive NF-κB activation. | [3] |

| RANKL-induced NF-κB | Bone marrow macrophages | RANKL | Suppressed RANKL-activated NF-κB signaling. | [4] |

Table 2: Effect of this compound on Upstream and Downstream Mediators of NF-κB

| Target | Cell/Tissue Type | Stimulus | Effect of this compound | Reference |

| TLR4 Pathway Proteins | Diabetic Rat Wounds | Hyperglycemia | Reduced the activation of the TLR4 pathway. | [3] |

| TNF-α Expression | Diabetic Rat Wounds | Diabetes | Reduced TNF-α levels at multiple time points. | [2] |

| IL-1β Expression | Diabetic Rat Wounds | Diabetes | Reduced IL-1β levels. | [2] |

Signaling Pathways and Mechanisms of Action

This compound appears to exert its inhibitory effect on NF-κB activation through multiple points in the signaling cascade. The available evidence suggests a mechanism that involves the modulation of upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) and PI3K/Akt pathways, which are known to converge on NF-κB.

The diagram below illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by this compound.

References

- 1. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apopto… [ouci.dntb.gov.ua]

- 2. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits osteoclastogenesis through repressing RANKL-stimulated NFATc1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dracorhodin Perchlorate's Interaction with the TLR4 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorhodin perchlorate (DP), a stable salt of the natural flavonoid dracorhodin found in "Dragon's blood" resin, has demonstrated significant anti-inflammatory properties. Emerging research, particularly in the context of diabetic wound healing, has identified the Toll-like receptor 4 (TLR4) signaling pathway as a key target of DP's mechanism of action. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and the TLR4 pathway. It consolidates quantitative data from preclinical studies, outlines detailed experimental protocols for investigating this interaction, and presents visual diagrams of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound as a modulator of TLR4-mediated inflammation.

Introduction to this compound and the TLR4 Pathway

This compound is a synthetic, stable form of dracorhodin, a flavonoid that is a primary bioactive component of Dragon's blood, a resin used in traditional medicine for its wound-healing and hemostatic properties.[1] The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system.[2] Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] In chronic conditions such as diabetic wounds, the TLR4 pathway can be pathologically overactivated, leading to persistent inflammation and impaired healing.[2] this compound has been shown to mitigate this inflammatory response by downregulating the TLR4 pathway.[1][2]

Quantitative Data: this compound's Effect on the TLR4 Pathway

The following tables summarize the quantitative data from a key study investigating the effect of this compound on the TLR4 signaling pathway in the skin tissue of diabetic rats. This data demonstrates a significant inhibitory effect of DP on the expression of key pathway components and downstream inflammatory mediators.

Table 1: Effect of this compound on the Protein Expression of TLR4 Pathway Components in Diabetic Rat Skin [1]

| Protein | Treatment Group | Day 7 (Relative Expression) | Day 14 (Relative Expression) | Day 21 (Relative Expression) |

| TLR4 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Significantly Increased |

| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | Significantly Decreased | |

| MyD88 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Significantly Increased |

| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | Significantly Decreased | |

| TRAF6 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Not Significantly Increased |

| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | No Significant Change | |

| IRAK1 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Not Significantly Increased |

| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | No Significant Change |

Data is presented qualitatively as "Significantly Increased/Decreased" based on the findings of the source study. The study reports statistically significant differences (p < 0.05 or p < 0.01) between the DP-treated group and the diabetic control group.

Table 2: Effect of this compound on the mRNA Expression of Pro-Inflammatory Cytokines in Diabetic Rat Skin [1]

| Gene | Treatment Group | Day 7 (Relative mRNA Level) | Day 14 (Relative mRNA Level) | Day 21 (Relative mRNA Level) |

| TNF-α | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |

| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower | |

| IL-1β | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |

| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower | |

| IL-6 | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |

| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower | |

| IL-1α | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |

| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower |

Data is presented qualitatively as "Significantly Higher/Lower" based on the findings of the source study. The study reports statistically significant differences (p < 0.05) between the DP-treated group and the diabetic control group.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the interaction of this compound with the TLR4 pathway. These protocols are based on published research and are intended to serve as a guide.[1] Researchers should optimize specific conditions for their experimental setup.

Animal Model of Diabetic Wound Healing

-

Animal Model: Male Sprague-Dawley rats (170-220 g) are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic model.

-

Wound Creation: Full-thickness dermal wounds are created on the dorsal side of the rats using a sterile biopsy punch.

-

Treatment: A this compound ointment (e.g., 0.2 mg/mL in a DMSO and Vaseline base) is topically applied to the wounds daily.[3] A control group receives the vehicle ointment.

-

Tissue Collection: Skin tissue from the wound site is collected at various time points (e.g., 7, 14, and 21 days) for subsequent analysis.

Western Blot Analysis of TLR4 Pathway Proteins

This protocol details the steps for assessing the protein expression levels of TLR4, MyD88, TRAF6, and IRAK1.

-

Protein Extraction:

-

Excise skin tissue from the wound area and homogenize in RIPA lysis buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TLR4, MyD88, TRAF6, IRAK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Specific antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines

This protocol outlines the measurement of mRNA expression levels of TNF-α, IL-1β, IL-6, and IL-1α.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the skin tissue samples using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (see Table 3), and a SYBR Green-based qPCR master mix.

-

Perform the qRT-PCR using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Specific annealing temperatures and extension times should be optimized for each primer pair.

-

Include a melting curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Table 3: Primer Sequences for Rat qRT-PCR [2]

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| TNF-α | TGGGCTCCCTCTCATCAGTTCC | GCTCCTCCGCTTGGTGGTTTG |

| IL-6 | GAGACTTCCAGCCAGTTGCC | ACTGGTCTGTTGTGGGTGGTA |

| IL-1β | ACAGCAGCATCTCGACAAGAGC | CCACGGGCAAGACATAGGTAGC |

| IL-1α | GGAGAGCCGGGTGGTGGTG | GGTGCTGATCTGGGTTGGATGG |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the TLR4 signaling pathway, the inhibitory effect of this compound, and the experimental workflow for its investigation.

References

The Pro-Apoptotic Potential of Dracorhodin Perchlorate: A Technical Guide for Cancer Researchers

An In-depth Examination of the Molecular Mechanisms and Methodologies for Studying Dracorhodin Perchlorate-Induced Apoptosis in Tumor Cell Lines.

Introduction

This compound, a synthetic analogue of the naturally occurring anthocyanin red pigment dracorhodin, has emerged as a promising anti-cancer agent.[1] A growing body of evidence demonstrates its potent pro-apoptotic effects across a diverse range of human tumor cell lines. This technical guide provides a comprehensive overview of the cytotoxic and pro-apoptotic activities of this compound, with a focus on the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.

Quantitative Analysis of this compound's Cytotoxic and Pro-Apoptotic Effects

The efficacy of this compound (DP) in inhibiting cell growth and inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), apoptosis rates, and effects on mitochondrial membrane potential (MMP) as reported in the literature.

Table 1: IC50 Values of this compound in Tumor Cell Lines

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| SK-MES-1 | Lung Squamous Carcinoma | 24 | ~50 | [2] |

| 48 | ~30 | [2] | ||

| MCF-7 | Breast Cancer | 24 | 57 | [3] |

| PC-3 | Prostate Cancer | 24 | 40.18 | |

| U87MG | Glioma | 48 | 40 | [1] |

| T98G | Glioma | 48 | 40 | [1] |

Table 2: Apoptosis Induction by this compound

| Cell Line | DP Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |

| SK-MES-1 | 40 | 24 | 25.15 | [2] |

| 80 | 24 | 36.47 | [2] | |

| U87MG | 40 | 48 | 20.93 | [1] |

| T98G | 40 | 48 | 17.99 | [1] |

| PC-3 | 10 | 24 | 8.43 | |

| 40 | 24 | 47.71 |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)

| Cell Line | DP Concentration (µM) | Treatment Duration (hours) | Reduction in MMP (%) | Reference |

| SK-MES-1 | 40 | 24 | 23.5 | [2] |

| 80 | 24 | 39.7 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.[2]

-

Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 or 48 hours). Include untreated cells as a control.

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for formazan crystal formation.[4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.[7]

Protocol:

-

Cell Preparation: Seed cells and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as the Bcl-2 family members and caspases.[8]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 70 mg) on an SDS-polyacrylamide gel (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[10]

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins. It also inhibits the pro-survival PI3K/Akt signaling pathway.

The Mitochondrial Apoptosis Pathway

This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[2][3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[12] Active caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[3]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways [medsci.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]

- 10. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 11. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory properties of Dracorhodin perchlorate

An In-depth Technical Guide on the Anti-inflammatory Properties of Dracorhodin Perchlorate

Introduction

This compound is a synthetic, stable salt of dracorhodin, a flavonoid compound isolated from "Dragon's blood," a deep red resin obtained from plants of the Dracaena and Daemonorops genera.[1][2] Traditionally, Dragon's blood has been utilized in various cultures for its medicinal properties, including its efficacy in wound healing, as an anti-diarrheal, and for its anti-inflammatory and anti-oxidant effects.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, quantitative effects on inflammatory markers, and the experimental protocols used to elucidate these properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. These include the Toll-like Receptor 4 (TLR4)/NF-κB pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK) cascades.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like Receptor 4 (TLR4) pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria.[4] Activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and enzymes such as Cyclooxygenase-2 (COX-2).[4][5]

This compound has been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[4][7] This action is particularly relevant in attenuating the inflammatory response in conditions like diabetic wound healing, where prolonged inflammation is a key pathological feature.[4][7]

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK (including ERK and p38) pathways are crucial for regulating cell proliferation, migration, and survival—processes integral to wound healing.[3][8] While often associated with pro-survival signals, their balanced activation is essential for the resolution of inflammation and the transition to the proliferative phase of healing.

This compound has been observed to activate the PI3K/Akt, ERK, and p38 MAPK pathways in keratinocytes and fibroblasts.[3][8] This activation promotes cell migration and proliferation, which are essential for wound closure.[3][9] For instance, treatment of HaCaT keratinocytes with this compound significantly increased the phosphorylation of Akt, ERK, and p38.[3] Conversely, in some cancer cell lines, this compound inhibits the PI3K/Akt and NF-κB pathways, leading to apoptosis, highlighting its context-dependent activity.[10][11]

Caption: Pro-healing signaling pathways activated by this compound.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into active caspase-1.[12] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[12] While direct inhibition of the NLRP3 inflammasome by this compound has not been explicitly demonstrated, its ability to significantly reduce IL-1β levels suggests a potential modulatory role.[2][4] Many natural compounds inhibit NLRP3 inflammasome activation by preventing its assembly or by blocking upstream events like potassium efflux or ROS production.[12] Given that this compound reduces key downstream products, its effect on this pathway warrants further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Dragon's blood attenuates LPS-induced intestinal epithelial barrier dysfunction via upregulation of FAK-DOCK180-Rac1-WAVE2-Arp3 and downregulation of TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apopto… [ouci.dntb.gov.ua]

- 12. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dracorhodin Perchlorate: In Vitro Cell Culture Applications and Protocols

Introduction

Dracorhodin perchlorate, a synthetic analogue of the naturally occurring red pigment dracorhodin found in "Dragon's Blood" resin, has garnered significant interest in biomedical research.[1][2][3] This compound has demonstrated potent biological activities, primarily exhibiting pro-apoptotic effects in various cancer cell lines and promoting wound healing processes in keratinocytes.[4][5] These dual activities make this compound a compelling candidate for further investigation in oncology and regenerative medicine. This document provides detailed application notes and standardized protocols for the in vitro study of this compound in cell culture models, intended for researchers, scientists, and professionals in drug development.

Biological Activities and Mechanisms of Action

This compound's primary in vitro effects can be categorized into two main areas:

-

Anti-Cancer Activity: this compound induces apoptosis in a wide range of cancer cell lines, including melanoma, cervical, lung, breast, and prostate cancer.[4][5] The underlying mechanisms involve the activation of intrinsic and extrinsic apoptotic pathways. Key molecular events include the accumulation of p53, an increased Bax/Bcl-2 expression ratio, activation of caspases (such as caspase-3, -8, and -9), and the generation of reactive oxygen species (ROS).[6][7] Furthermore, it has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), specifically by inducing sustained phosphorylation of JNK and p38 MAPKs.[6]

-

Wound Healing Promotion: In non-cancerous cells like human keratinocytes (HaCaT), this compound has been shown to promote cell migration, a critical step in wound healing.[8][9] This effect is mediated through the activation of pro-survival and migratory signaling pathways, including the β-catenin, ERK/p38, and AKT signaling pathways.[8][9][10] Notably, at concentrations effective for promoting migration, it does not significantly impact cell proliferation.[8][9]

Quantitative Data Summary